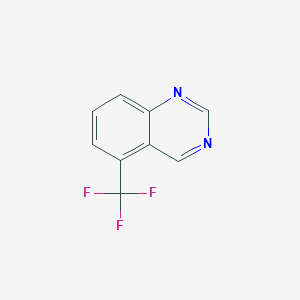
Quinazoline, 5-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)quinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the oxidative cyclization of 2,2,2-trifluoro-N-benzyl-N′-arylacetimidamides using iodine/potassium iodide as a catalyst . This method is efficient and provides good yields.
Industrial Production Methods: Industrial production of 5-(Trifluoromethyl)quinazoline often employs metal-catalyzed reactions, microwave-assisted reactions, and phase-transfer catalysis . These methods are scalable and provide high yields, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert quinazoline derivatives into dihydroquinazolines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinazoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazolines .
Scientific Research Applications
5-(Trifluoromethyl)quinazoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)quinazoline involves its interaction with molecular targets such as tyrosine kinases. The compound inhibits the activity of these enzymes, leading to the suppression of cancer cell proliferation . Additionally, it can induce apoptosis and prevent tumor cell migration .
Comparison with Similar Compounds
Quinazoline: The parent compound, known for its broad range of biological activities.
Quinazolinone: A derivative with significant antimicrobial and anticancer properties.
2-(Trifluoromethyl)quinazoline: Another trifluoromethylated quinazoline with similar biological activities.
Uniqueness: 5-(Trifluoromethyl)quinazoline is unique due to the specific positioning of the trifluoromethyl group, which enhances its stability and biological activity compared to other quinazoline derivatives .
Properties
Molecular Formula |
C9H5F3N2 |
|---|---|
Molecular Weight |
198.14 g/mol |
IUPAC Name |
5-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H5F3N2/c10-9(11,12)7-2-1-3-8-6(7)4-13-5-14-8/h1-5H |
InChI Key |
UPMNCOJZRKZRTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NC=NC2=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13659469.png)

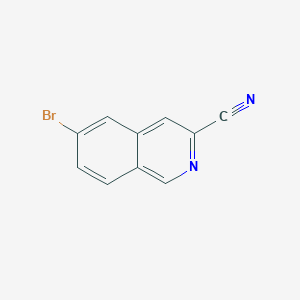

![2-(1-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylethanethioamide potassium salt trihydrate](/img/structure/B13659486.png)

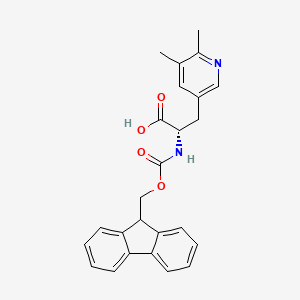
![(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride](/img/structure/B13659500.png)

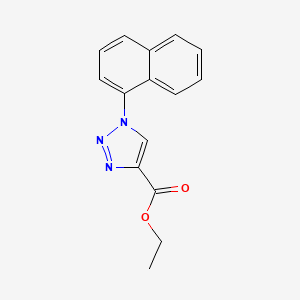
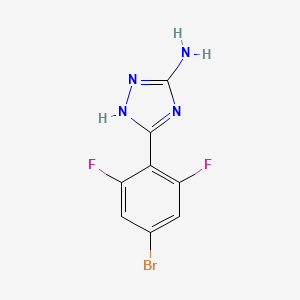


![6-Iodo-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13659525.png)
